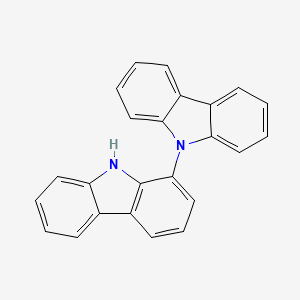![molecular formula C35H44N2O9 B12291928 (3beta,20alpha)-11,17alpha-Dimethoxy-18beta-[(3,5-diethoxy-4-methoxybenzoyl)oxy]yohimban-16beta-carboxylic acid methyl ester](/img/structure/B12291928.png)
(3beta,20alpha)-11,17alpha-Dimethoxy-18beta-[(3,5-diethoxy-4-methoxybenzoyl)oxy]yohimban-16beta-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3beta,20alpha)-11,17alpha-Dimetoxi-18beta-[(3,5-dietoxi-4-metoxibenzoil)oxi]yohimban-16beta-ácido carboxílico éster metílico es un compuesto orgánico complejo con una estructura única. Pertenece a la clase de derivados de yohimbano, que son conocidos por sus diversas actividades biológicas. Este compuesto se caracteriza por múltiples grupos metoxi y etoxi, lo que contribuye a sus distintas propiedades químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3beta,20alpha)-11,17alpha-Dimetoxi-18beta-[(3,5-dietoxi-4-metoxibenzoil)oxi]yohimban-16beta-ácido carboxílico éster metílico implica varios pasos, comenzando con moléculas orgánicas básicas. El proceso generalmente incluye:
Formación del núcleo de yohimbano: Este paso implica la construcción del esqueleto de yohimbano a través de una serie de reacciones de ciclización.
Introducción de grupos metoxi y etoxi: Los grupos metoxi y etoxi se introducen mediante reacciones de metilación y etilación, respectivamente.
Esterificación: El paso final implica la esterificación del grupo ácido carboxílico con metanol para formar el éster metílico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores para facilitar las reacciones.
Análisis De Reacciones Químicas
Tipos de reacciones
(3beta,20alpha)-11,17alpha-Dimetoxi-18beta-[(3,5-dietoxi-4-metoxibenzoil)oxi]yohimban-16beta-ácido carboxílico éster metílico experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar los grupos que contienen oxígeno o reducir los dobles enlaces.
Sustitución: Los grupos metoxi y etoxi se pueden sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Reactivos de sustitución: Halógenos, nucleófilos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una variedad de derivados de yohimbano sustituidos.
Aplicaciones Científicas De Investigación
(3beta,20alpha)-11,17alpha-Dimetoxi-18beta-[(3,5-dietoxi-4-metoxibenzoil)oxi]yohimban-16beta-ácido carboxílico éster metílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles efectos en los sistemas biológicos, incluida la inhibición enzimática y la unión a receptores.
Medicina: Se investiga por sus posibles efectos terapéuticos, como las propiedades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (3beta,20alpha)-11,17alpha-Dimetoxi-18beta-[(3,5-dietoxi-4-metoxibenzoil)oxi]yohimban-16beta-ácido carboxílico éster metílico implica su interacción con objetivos moleculares específicos. Puede unirse a receptores o enzimas, modulando su actividad y desencadenando efectos posteriores. Las vías exactas involucradas dependen del contexto biológico específico y de la presencia de otras moléculas que interactúan.
Comparación Con Compuestos Similares
Compuestos similares
- (3beta,16beta,17alpha,18beta,20alpha)-11,17-Dimetoxi-18-[(3,4,5-trimetoxibenzoil)oxi]yohimban-16-ácido carboxílico éster metílico .
- (3beta,16beta,17alpha,18beta,20alpha)-11,17-Dimetoxi-18-[(3,5-dimetoxi-4-isopropilbenzoil)oxi]yohimban-16beta-ácido carboxílico éster metílico .
Singularidad
La singularidad de (3beta,20alpha)-11,17alpha-Dimetoxi-18beta-[(3,5-dietoxi-4-metoxibenzoil)oxi]yohimban-16beta-ácido carboxílico éster metílico radica en su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. La presencia de múltiples grupos metoxi y etoxi aumenta su solubilidad y reactividad, convirtiéndolo en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C35H44N2O9 |
|---|---|
Peso molecular |
636.7 g/mol |
Nombre IUPAC |
methyl 17-(3,5-diethoxy-4-methoxybenzoyl)oxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C35H44N2O9/c1-7-44-27-13-19(14-28(45-8-2)32(27)41-4)34(38)46-29-15-20-18-37-12-11-23-22-10-9-21(40-3)16-25(22)36-31(23)26(37)17-24(20)30(33(29)42-5)35(39)43-6/h9-10,13-14,16,20,24,26,29-30,33,36H,7-8,11-12,15,17-18H2,1-6H3 |
Clave InChI |
OAHKGCZRPCQUJS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1OC)OCC)C(=O)OC2CC3CN4CCC5=C(C4CC3C(C2OC)C(=O)OC)NC6=C5C=CC(=C6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


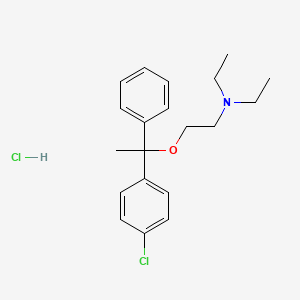


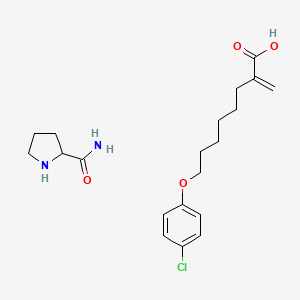
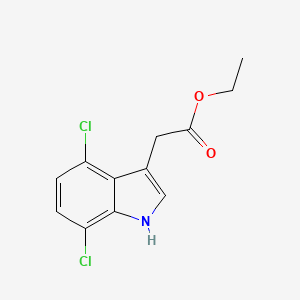
![2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole](/img/structure/B12291880.png)
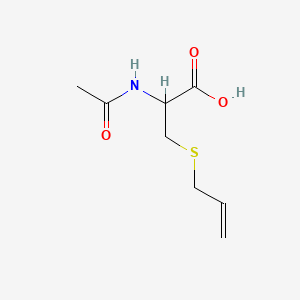
![(4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B12291887.png)
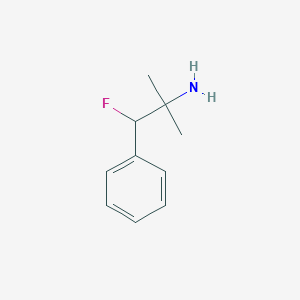
![2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12291905.png)
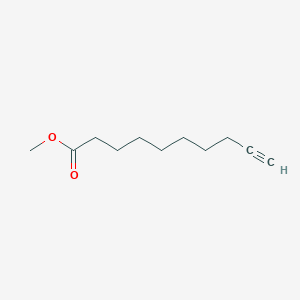
![[2-Acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate](/img/structure/B12291908.png)
![(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(6-methyl-5-oxothiomorpholine-3-carbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12291911.png)
